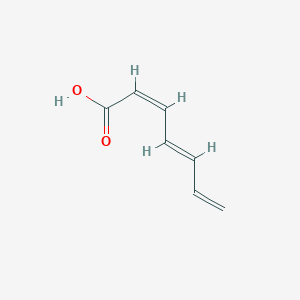

cis,trans-Hepta-2,4,6-trienoic acid

Description

Contextualization within Polyene Carboxylic Acids Research

Polyene carboxylic acids are organic compounds characterized by a hydrocarbon chain containing multiple double bonds and a terminal carboxylic acid group. These compounds are a subject of ongoing research due to their diverse chemical properties and biological activities. The conjugated system of double bonds in polyenes gives rise to unique electronic and spectroscopic characteristics. nih.gov

Research into polyene carboxylic acids encompasses a wide range of applications, from their role as antifungal agents to their use in the synthesis of advanced materials. For instance, some naturally occurring polyenes produced by bacteria have demonstrated antimicrobial properties. The study of simpler polyene carboxylic acids like hepta-2,4,6-trienoic acid and its isomers provides fundamental insights into the structure-property relationships of this class of molecules.

Nomenclature and Structural Features of cis,trans-Hepta-2,4,6-trienoic Acid

The systematic IUPAC name for this compound is (2Z,4E,6E)-hepta-2,4,6-trienoic acid. The name "hepta-2,4,6-trienoic acid" indicates a seven-carbon chain ("hepta") with three double bonds ("trien") located at the second, fourth, and sixth carbon positions, and a carboxylic acid functional group. nih.gov The prefix "cis,trans" specifies the geometric arrangement of the substituents around the double bonds. In this case, it indicates a cis (or Z) configuration at the C2-C3 double bond and trans (or E) configurations at the C4-C5 and C6-C7 double bonds.

The presence of a conjugated system of three double bonds significantly influences the molecule's properties. This conjugation leads to delocalization of π-electrons across the carbon backbone, which affects the molecule's stability and its absorption of ultraviolet-visible (UV-Vis) light. Generally, as the extent of conjugation in a polyene increases, the wavelength of maximum absorption (λmax) shifts to longer wavelengths. univie.ac.atnih.gov

| Property | Data |

| Molecular Formula | C7H8O2 |

| Molecular Weight | 124.14 g/mol |

| IUPAC Name | (2Z,4E,6E)-hepta-2,4,6-trienoic acid |

| InChI Key | FUCUVXOXNOUYJN-VNKDHWASSA-N |

| Canonical SMILES | C=C/C=C/C=C/C(=O)O |

Data sourced from PubChem for the general structure of hepta-2,4,6-trienoic acid. nih.govuni.lu

Significance of Stereoisomerism in Hepta-2,4,6-trienoic Acid Derivatives

Stereoisomerism plays a crucial role in determining the physical and chemical properties of hepta-2,4,6-trienoic acid derivatives. The arrangement of atoms in space, specifically the cis/trans configuration at each of the three double bonds, can lead to a number of possible geometric isomers.

The different spatial arrangements of these isomers affect how the molecules pack in a solid state, influencing properties like melting point. In solution, the stereochemistry can affect the molecule's reactivity and its interaction with other molecules. For example, in longer chain polyunsaturated fatty acids, the distinction between cis and trans isomers is critical for their biological function. youtube.com

The synthesis of polyenes often results in a mixture of stereoisomers. For instance, one reported synthesis of hepta-2,4,6-trienoic acid yields a mixture of the trans,trans and cis,trans isomers, which can then be separated. The ability to isolate specific stereoisomers is essential for studying their individual properties and potential applications. The spectroscopic properties of these isomers, such as their nuclear magnetic resonance (NMR) and UV-Vis spectra, are key to their identification and characterization. For example, the UV spectra of cis and trans isomers of other polyenoic acids show distinct absorption maxima. researchgate.net

Historical Perspectives in Trienoic Acid Chemistry

The study of polyenes has a rich history, particularly in the context of natural products and medicinal chemistry. The discovery of polyene antibiotics like nystatin (B1677061) in the late 1940s marked a significant milestone. nih.gov These discoveries spurred further research into the synthesis and properties of polyene compounds.

The development of synthetic methods for creating conjugated polyenes has been a long-standing area of interest in organic chemistry. Early research focused on understanding the relationship between the length of the conjugated system and the color of the compound. univie.ac.at More recently, the focus has shifted to developing stereoselective synthesis methods to create specific isomers of polyenes for various applications.

The study of shorter-chain trienoic acids, such as the isomers of hepta-2,4,6-trienoic acid, contributes to the fundamental understanding of these conjugated systems. This knowledge is foundational for the development of new materials and therapeutic agents based on polyene structures.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8O2 |

|---|---|

Molecular Weight |

124.14 g/mol |

IUPAC Name |

(2Z,4E)-hepta-2,4,6-trienoic acid |

InChI |

InChI=1S/C7H8O2/c1-2-3-4-5-6-7(8)9/h2-6H,1H2,(H,8,9)/b4-3+,6-5- |

InChI Key |

FUCUVXOXNOUYJN-ICWBMWKASA-N |

SMILES |

C=CC=CC=CC(=O)O |

Isomeric SMILES |

C=C/C=C/C=C\C(=O)O |

Canonical SMILES |

C=CC=CC=CC(=O)O |

Origin of Product |

United States |

Synthesis and Derivatization Strategies

Total Synthesis Approaches to cis,trans-Hepta-2,4,6-trienoic Acid

The total synthesis of this compound, with its defined cis and trans double bonds, requires precise stereocontrol. The IUPAC name for this specific isomer is (2Z,4E)-hepta-2,4,6-trienoic acid. vulcanchem.com

The creation of the specific isomeric form of hepta-2,4,6-trienoic acid often results in a mixture of isomers. For instance, one reported synthesis yields a 60:40 mixture of the trans,trans and cis,trans isomers. The separation of these isomers can be achieved through recrystallization from acetonitrile.

While specific literature detailing the complete stereoselective synthesis of (2Z,4E)-hepta-2,4,6-trienoic acid is not abundant, the synthesis of analogous conjugated trienoic acids provides a blueprint for potential strategies. Key methodologies that offer stereocontrol include:

Wittig Reaction and its Variants: The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for forming carbon-carbon double bonds with high stereoselectivity. By choosing the appropriate phosphonate (B1237965) ylide and reaction conditions, either the E or Z isomer of a double bond can be favored. A multi-step olefination sequence, potentially using two consecutive HWE reactions, could be employed to construct the triene system.

Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as the Suzuki, Negishi, and Stille couplings are instrumental in forming carbon-carbon bonds in a stereospecific manner. For example, a highly selective synthesis of all eight stereoisomers of a 2,4,6-trienoic acid ester has been achieved using the Negishi or Suzuki version of Pd-catalyzed alkenylation. pnas.org This approach involves coupling vinyl or alkenyl organometallic reagents with appropriate vinyl halides or triflates, preserving the stereochemistry of the starting materials. A potential route could involve the coupling of a (Z)-alkenyl boronic acid or organozinc reagent with an (E)-dienyl halide.

Alkyne Elementometalation–Pd-catalyzed Cross-Coupling: This strategy allows for the highly selective synthesis of conjugated dienoic and trienoic esters. pnas.org It involves the stereoselective addition of a metal to an alkyne, followed by a palladium-catalyzed cross-coupling reaction to build the conjugated system.

Different synthetic routes to conjugated trienoic acids offer distinct advantages and disadvantages.

| Synthetic Pathway | Advantages | Disadvantages |

| Wittig/HWE Reaction | Well-established, good for creating specific double bond geometries. | Can sometimes lead to mixtures of E/Z isomers, removal of phosphine (B1218219) oxide byproducts can be challenging. |

| Palladium-Catalyzed Couplings (Suzuki, Negishi, Stille) | High stereospecificity, mild reaction conditions, broad functional group tolerance. | Requires preparation of specific organometallic and halide/triflate precursors, potential for catalyst poisoning. |

| Alkyne-Based Methods | Excellent stereocontrol, allows for the construction of complex polyenes. | May require multi-step preparation of starting alkynes and vinylmetallic species. |

The choice of pathway often depends on the availability of starting materials, the desired scale of the synthesis, and the specific stereochemical outcome required. For laboratory synthesis of a specific isomer like this compound, a palladium-catalyzed cross-coupling approach would likely offer the most precise control over the double bond geometry.

Optimizing the yield and ensuring the scalability of a synthesis are crucial for practical applications. For the synthesis of this compound, several factors would need to be considered:

Reaction Conditions: Temperature, solvent, and catalyst loading are critical parameters. For instance, in a Grignard-based synthesis that produces a mixture of isomers, maintaining a temperature of 0°C during the addition of the Grignard reagent is important.

Purification: The separation of the desired cis,trans isomer from other stereoisomers, particularly the trans,trans isomer, is a key challenge. Recrystallization is a viable method for separation on a laboratory scale. For higher purity, chromatographic techniques such as flash chromatography or preparative HPLC may be necessary. nih.gov

Synthesis of Hepta-2,4,6-trienoic Acid Derivatives

The carboxylic acid functional group of this compound is a versatile handle for the synthesis of various derivatives.

Esterification: Standard esterification methods can be applied to this compound. These include Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or reaction with an alkyl halide in the presence of a base. The synthesis of various trienoic acid esters has been reported as part of synthetic strategies, often to facilitate purification or to act as a precursor for further reactions. pnas.org

Amidation: The formation of amides from carboxylic acids is a fundamental transformation. Direct amidation of this compound with an amine can be achieved using a variety of coupling reagents or through the use of Lewis acid catalysts. researchgate.netmdpi.com A related compound, hepta-2,4,6-trienamide, has been documented, indicating the feasibility of this transformation. nih.gov The choice of amidation method often depends on the nature of the amine and the need to avoid side reactions or racemization if chiral amines are used. researchgate.net

The conjugated triene system of this compound is susceptible to a range of chemical transformations, although specific examples for this particular molecule are not widely reported. Potential reactions could include:

Hydrogenation: Selective hydrogenation of one or more of the double bonds could be achieved using specific catalysts (e.g., Lindlar's catalyst for syn-addition leading to cis-alkenes) to produce various partially saturated fatty acids.

Cycloaddition Reactions: The conjugated system can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it could act as the diene or triene component, leading to the formation of cyclic structures.

Oxidation/Cleavage: Oxidative cleavage of the double bonds using reagents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) would break down the carbon chain, yielding smaller carboxylic acids or aldehydes, which could be used for structural elucidation.

Synthesis of Structurally Modified Analogs

The creation of analogs of this compound with modified backbones, altered stereochemistry, or diverse functional groups relies on a toolkit of modern organic synthesis reactions. These methods allow for the precise construction of the conjugated triene system and the introduction of desired chemical diversity.

Key to the synthesis of these analogs are olefination reactions, particularly the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, which are instrumental in forming carbon-carbon double bonds with varying degrees of stereocontrol. The HWE reaction, which utilizes phosphonate carbanions, generally favors the formation of (E)-alkenes, which is advantageous for constructing the trans double bonds in the desired analogs.

Palladium-catalyzed cross-coupling reactions, such as the Negishi and Suzuki couplings, have also proven to be exceptionally powerful for the stereoselective synthesis of conjugated trienes. These methods involve the coupling of a vinyl halide or triflate with an organometallic reagent, allowing for the controlled assembly of the triene backbone. For instance, the highly selective synthesis of all eight possible stereoisomers of ethyl trideca-2,4,6-trienoate has been achieved using Negishi and Suzuki couplings, demonstrating the high level of stereocontrol attainable with these methods. nih.gov This work provides a solid foundation for the synthesis of various stereoisomers of hepta-2,4,6-trienoic acid analogs.

One example of a structurally modified analog is (2Z,4E,6E)-2-methoxyocta-2,4,6-trienoic acid, which features a methoxy (B1213986) group at the C2 position. nih.gov The synthesis of such analogs often involves a multi-step sequence, beginning with the construction of a suitably functionalized precursor that can be elaborated into the final trienoic acid.

The modification of the carboxylic acid moiety is another common strategy to generate analogs. The carboxyl group can be converted into esters, amides, or other functional groups, which can significantly impact the compound's physicochemical properties and biological activity. For example, the synthesis of amides and esters of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids has been reported, showcasing the derivatization of a heterocyclic carboxylic acid. nih.gov While not a direct analog of hepta-2,4,6-trienoic acid, the synthetic principles for carboxyl group modification are transferable.

Furthermore, the introduction of substituents, such as fluorine atoms, onto the polyene backbone can lead to analogs with unique properties. The synthesis of fluorinated retinoic acid analogs, for instance, has been explored to enhance biological activity and metabolic stability. nih.gov These synthetic approaches often involve the use of fluorinated building blocks in olefination or cross-coupling reactions.

The table below summarizes some of the key synthetic strategies employed in the preparation of structurally modified analogs of conjugated trienoic acids, which are applicable to the synthesis of hepta-2,4,6-trienoic acid derivatives.

| Synthetic Strategy | Key Reactions | Types of Analogs Produced | Representative Research Findings |

| Stereoselective Olefination | Wittig Reaction, Horner-Wadsworth-Emmons (HWE) Reaction | Stereoisomers, Analogs with modified chain length | The HWE reaction generally provides excellent E-selectivity for the formation of trans double bonds. |

| Palladium-Catalyzed Cross-Coupling | Negishi Coupling, Suzuki Coupling | Stereoisomers, Aryl- and alkyl-substituted analogs | Highly selective synthesis of all eight stereoisomers of ethyl trideca-2,4,6-trienoate has been achieved. nih.gov |

| Functionalization of the Backbone | Aldol reactions, Alkylation of intermediates | Hydroxylated, Alkylated, and Fluorinated analogs | Synthesis of fluorinated retinoic acid analogs has been accomplished to improve biological properties. nih.gov |

| Carboxyl Group Derivatization | Esterification, Amidation | Esters, Amides, and other carboxyl derivatives | The synthesis of various esters and amides of heterocyclic carboxylic acids has been reported. nih.gov |

The synthesis of these structurally diverse analogs is crucial for exploring the chemical space around the this compound scaffold and for identifying compounds with potentially enhanced or novel biological activities.

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon skeleton and the stereochemical arrangement of protons in a molecule. For cis,trans-hepta-2,4,6-trienoic acid, specific NMR experiments would be crucial.

The ¹H NMR spectrum is paramount for determining the stereochemistry of the double bonds. The coupling constants (J-values) between adjacent olefinic protons are diagnostic of their relative orientation.

A trans configuration typically exhibits a large coupling constant, generally in the range of 12-18 Hz.

A cis configuration shows a smaller coupling constant, usually between 6-12 Hz.

For this compound, the proton at the C2 position is expected to show a cis coupling with the proton at C3, while the protons at C4-C5 and C6-C7 would exhibit trans couplings. The chemical shifts of the olefinic protons would be influenced by their position within the conjugated system and the presence of the electron-withdrawing carboxylic acid group.

Hypothetical ¹H NMR Data for this compound:

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| H-2 | ~5.8 | d | JH2-H3 ≈ 10-12 |

| H-3 | ~7.3 | dd | JH3-H2 ≈ 10-12, JH3-H4 ≈ 11 |

| H-4 | ~6.5 | dd | JH4-H3 ≈ 11, JH4-H5 ≈ 15 |

| H-5 | ~6.8 | m | |

| H-6 | ~6.3 | m | |

| H-7 | ~5.9 | d | JH7-H6 ≈ 15 |

| COOH | >10 | s |

Note: This table is predictive and based on known values for similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the conjugated system are particularly informative. The carbonyl carbon of the carboxylic acid would appear significantly downfield.

Hypothetical ¹³C NMR Data for this compound:

| Carbon | Expected Chemical Shift (ppm) |

| C-1 (COOH) | ~170 |

| C-2 | ~120 |

| C-3 | ~145 |

| C-4 | ~130 |

| C-5 | ~140 |

| C-6 | ~135 |

| C-7 | ~125 |

Note: This table is predictive. The exact chemical shifts are dependent on the solvent and experimental conditions.

To definitively assign the proton and carbon signals and confirm the connectivity, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the sequence of protons along the polyene chain.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on the already assigned proton signals.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups present in a molecule and the nature of the conjugated system.

The FTIR spectrum would clearly indicate the presence of the key functional groups in this compound.

Expected FTIR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H stretch (carboxylic acid) | 3300-2500 | Broad |

| C-H stretch (alkenyl) | 3100-3000 | Medium |

| C=O stretch (conjugated acid) | ~1680 | Strong |

| C=C stretch (conjugated) | 1650-1600 | Medium to strong (multiple bands) |

| C-H bend (cis) | ~700 | Strong |

| C-H bend (trans) | ~965 | Strong |

Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and is therefore an excellent tool for studying the C=C bonds of the conjugated system. The strong Raman scattering from the conjugated polyene backbone would provide complementary information to the FTIR data.

Expected Raman Shifts for this compound:

| Vibration | Expected Raman Shift (cm⁻¹) | Intensity |

| C=C stretch (in-phase) | ~1640 | Very Strong |

| C-C stretch | ~1150-1250 | Strong |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence, is particularly informative for conjugated systems such as polyenes. The alternating single and double bonds in this compound give rise to distinct electronic transitions that are sensitive to the molecule's geometry and environment.

The UV-Vis spectrum of a conjugated polyene is characterized by a strong absorption band corresponding to a π → π* transition. The position of the absorption maximum (λmax) is primarily determined by the length of the conjugated system. For hepta-2,4,6-trienoic acid, the three conjugated double bonds, further extended by the carbonyl group, constitute the chromophore responsible for its UV absorption.

For comparison, the related but shorter conjugated molecule, penta-2,4-dienoic acid, has been studied theoretically. Its absorption spectrum is a key feature for distinguishing between its cis and trans isomers. nih.gov The addition of another conjugated double bond in hepta-2,4,6-trienoic acid would be expected to shift the λmax to a longer wavelength (a bathochromic shift) compared to penta-2,4-dienoic acid.

Table 1: Comparison of UV-Vis Absorption Maxima (λmax) for Related Polyenoic Acids

| Compound | Stereochemistry | Expected λmax Range (nm) | Notes |

| Penta-2,4-dienoic acid | trans,trans | Shorter than hepta-2,4,6-trienoic acid | Theoretical studies show distinct spectra for isomers. nih.gov |

| Penta-2,4-dienoic acid | cis,trans | Shorter than trans,trans isomer | Hypsochromic shift due to cis-linkage. |

| trans,trans-Hepta-2,4,6-trienoic acid | trans,trans | ~230-270 | General range for conjugated trienes. |

| This compound | cis,trans | Expected to be slightly lower than the trans,trans isomer | Awaiting specific experimental data. |

Note: The λmax values are influenced by the solvent used for the measurement.

Many conjugated polyenes are fluorescent, emitting light after being excited to a higher electronic state. The fluorescence properties, including the emission spectrum, quantum yield, and lifetime, are highly sensitive to the molecular structure and its environment.

Specific fluorescence data for this compound is not extensively documented. However, studies on other conjugated polyene fatty acids, such as parinaric acid (9,11,13,15-octadecatetraenoic acid), reveal that fluorescence is a powerful tool to probe their interactions and environment. The fluorescence quantum yield of such molecules can be significantly influenced by their aggregation state and the polarity of their surroundings.

Fluorescence quenching studies involve the measurement of the decrease in fluorescence intensity in the presence of a quencher molecule. This process can occur through various mechanisms, including energy transfer and electron transfer. Such studies can provide valuable information about the accessibility of the fluorophore and its interactions with other molecules. While specific quenching studies on this compound are not reported, the principles of fluorescence quenching in conjugated polymers suggest that its fluorescence would be sensitive to the presence of electron-deficient or electron-rich species.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

For this compound (C7H8O2), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement. The predicted monoisotopic mass of hepta-2,4,6-trienoic acid is 124.05243 Da. nih.govuni.lu

Table 2: Predicted Mass Spectrometry Data for Hepta-2,4,6-trienoic Acid Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 125.05971 | 124.6 |

| [M+Na]+ | 147.04165 | 132.1 |

| [M-H]- | 123.04515 | 123.6 |

| [M+NH4]+ | 142.08625 | 146.2 |

| [M+K]+ | 163.01559 | 129.7 |

| [M+H-H2O]+ | 107.04969 | 120.6 |

Source: PubChemLite, based on the trans,trans isomer. uni.lu The m/z is the mass-to-charge ratio, and CCS is the collision cross-section.

The fragmentation pattern can also help to distinguish between different isomers, although this often requires careful analysis and comparison with reference spectra.

Chemical Reactivity and Reaction Mechanisms

Isomerization Dynamics and Mechanisms

Isomerization represents a fundamental set of reactions for polyunsaturated systems, enabling the interconversion between different geometric isomers. These processes can be initiated through thermal, photochemical, or catalytic means.

The application of thermal energy can induce cis-trans isomerization in polyunsaturated fatty acids. In general, unsaturated fatty acids with a greater number of double bonds are more susceptible to thermal isomerization. nih.gov The energy input allows for rotation around the carbon-carbon double bonds, a process that is typically restricted at lower temperatures. nih.gov For cis,trans-hepta-2,4,6-trienoic acid, heating can lead to the conversion of the cis double bond to the more thermodynamically stable trans configuration, potentially yielding the all-trans isomer. The formation of isomers with multiple trans double bonds often requires higher energy input compared to the formation of a single trans bond. nih.gov Studies on related polyunsaturated fatty acids have shown that such isomerization can follow zero-order reaction kinetics. nih.gov

Table 1: General Conditions for Thermal Isomerization of Polyunsaturated Fatty Acids

| Fatty Acid Type | Temperature Range (°C) | Observations |

| Linoleic Acid | 180 - 240 | Formation of trans isomers increases with temperature and time. |

| α-Linolenic Acid | 180 - 240 | More prone to isomerization than linoleic acid under similar conditions. |

| General Polyenes | >120 | Cis-trans isomerization becomes significant. |

This table presents generalized data from studies on similar polyunsaturated fatty acids to illustrate the principles of thermal isomerization.

Photochemical isomerization is a common reaction for molecules with double bonds, proceeding through photoexcitation. hu.edu.jo Upon absorption of light, the molecule is promoted from its ground state (S₀) to an excited state (S₁), where the potential energy surface is often twisted. hu.edu.jo This allows for rotation around a C=C double bond. When the excited molecule relaxes back to the ground state, it can form either the cis or trans isomer, leading to a photostationary state, which is a mixture of isomers whose ratio depends on the excitation wavelength. hu.edu.jonih.gov For this compound, irradiation with an appropriate wavelength of light would be expected to induce isomerization at any of the three double bonds, leading to a mixture of its various geometric isomers. The process is typically reversible. hu.edu.jo In complex biological systems, such as the light-harvesting complex of photosystem II, the number of conjugated double bonds in carotenoids like violaxanthin (B192666) and zeaxanthin (B1683548) is crucial for the flow and dissipation of energy, a process fundamentally linked to their electronic excited states. embopress.org

The isomerization of polyunsaturated fatty acids can be accelerated through catalysis. Both acid and base catalysts can facilitate the interconversion of geometric isomers. For instance, potassium tert-butoxide in aprotic dipolar solvents has been shown to rapidly isomerize polyenoic fatty esters, such as methyl linoleate (B1235992) and linolenate, into their conjugated counterparts at room temperature. jst.go.jp This process involves the migration of double bonds to form a conjugated system, alongside cis-trans isomerization to reach a thermodynamic equilibrium of isomers. jst.go.jp Zeolite and clay catalysts are also employed for the isomerization of unsaturated fatty compounds. researchgate.net Furthermore, certain enzymes exhibit isomerase activity. In the bacterium Pseudomonas putida, a cis-trans isomerase is constitutively present and facilitates the conversion of cis unsaturated fatty acids to their trans isomers, a process that does not require ATP. libretexts.org

Cycloaddition Reactions (e.g., Diels-Alder Reactions)

The conjugated triene system of this compound makes it a suitable component in cycloaddition reactions, most notably the Diels-Alder reaction. libretexts.org This reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring. libretexts.orgmasterorganicchemistry.com this compound can act as the 4π-electron component (the diene). For the reaction to occur, the diene portion of the molecule must be able to adopt an s-cis conformation. libretexts.orgmasterorganicchemistry.com

The reactivity in a Diels-Alder reaction is generally enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile. libretexts.orgorganic-chemistry.org The carboxylic acid group on the hepta-2,4,6-trienoic acid is electron-withdrawing, which would decrease its reactivity as a diene in a normal-electron-demand Diels-Alder reaction. However, it can still react with strong dienophiles. The reaction would involve two of the three double bonds acting as the diene system.

Table 2: Potential Diels-Alder Reactions with Hepta-2,4,6-trienoic Acid as Diene

| Dienophile | Dienophile Type | Expected Product |

| Maleic anhydride (B1165640) | Electron-deficient alkene | A substituted cyclohexene (B86901) dicarboxylic anhydride derivative |

| Acrylonitrile | Electron-deficient alkene | A substituted cyclohexene carbonitrile derivative |

| Benzoquinone | Electron-deficient alkene | A bicyclic adduct |

| Dimethyl acetylenedicarboxylate | Electron-deficient alkyne | A substituted 1,4-cyclohexadiene (B1204751) dicarboxylate derivative |

This table provides hypothetical examples of Diels-Alder reactions, as specific experimental data for hepta-2,4,6-trienoic acid was not found.

Oxidation and Reduction Pathways

The unsaturated nature of this compound makes it susceptible to both oxidation and reduction, which can proceed through various chemical and biological pathways.

Oxidation of polyunsaturated fatty acids can occur via free-radical chain reactions, especially at elevated temperatures in the presence of oxygen, leading to the formation of hydroperoxides. ugent.be In biological systems, a key oxidation pathway is mitochondrial β-oxidation. Studies on the closely related octa-2,4,6-trienoic acid have shown that it can be degraded via β-oxidation. nih.govnih.gov The process involves the activation of the acid to its coenzyme A (CoA) ester, followed by reduction. Specifically, octa-2,4,6-trienoyl-CoA is a substrate for NADPH-dependent 2,4-dienoyl-CoA reductase, which facilitates its entry into the β-oxidation spiral. nih.govnih.gov This suggests that this compound could likely be metabolized in a similar manner.

Reduction of the polyene chain can be achieved through catalytic hydrogenation. This process typically involves the use of a metal catalyst (e.g., palladium, platinum, or nickel) and hydrogen gas to saturate the double bonds, ultimately yielding heptanoic acid. Additionally, the deoxygenation of unsaturated fatty acids is a studied pathway for the production of biofuels, involving the reduction of the carboxylic acid group and/or the double bonds. whiterose.ac.uk In the context of metabolism, the reduction of octa-2,4,6-trienoyl-CoA to hex-4-enoyl-CoA is a critical step in its degradation, demonstrating enzymatic reduction pathways. nih.gov

Electrophilic and Nucleophilic Additions to the Polyene System

The electron-rich double bonds of the polyene system are susceptible to electrophilic attack, while the conjugation with the electron-withdrawing carboxylic acid group creates sites for nucleophilic addition.

Electrophilic additions to conjugated dienes and polyenes can proceed via 1,2- or 1,4-addition pathways, and for a triene system, this extends to 1,6-addition. hu.edu.jochemistrynotmystery.com The reaction is initiated by the attack of an electrophile (e.g., H⁺ from HBr) on one of the double bonds, forming a resonance-stabilized allylic carbocation. chemistrynotmystery.com This cation has multiple electrophilic centers, allowing the subsequent attack by a nucleophile at different positions. chemistrynotmystery.com The distribution of products (e.g., 1,2-, 1,4-, and 1,6-adducts) is often dependent on reaction conditions such as temperature, with the kinetic product forming faster and the thermodynamic product being more stable. youtube.com

Nucleophilic additions are directed by the α,β-unsaturated carbonyl nature of the molecule. The electron-withdrawing effect of the carboxyl group polarizes the C=C bond at the C2-C3 position, making the C3 position (the β-carbon) electrophilic. libretexts.orgopenstax.org This allows for conjugate addition (or 1,4-addition) of nucleophiles. libretexts.orgrsc.org A wide range of nucleophiles, including amines, thiols, and organocuprates (Gilman reagents), can add to the β-carbon. The initial addition results in an enolate intermediate, which is then protonated to give the final saturated product. libretexts.orgopenstax.org While direct addition to the carbonyl carbon (1,2-addition) is possible, conjugate addition is often favored for α,β-unsaturated carboxylic acids, especially with softer nucleophiles. youtube.comyoutube.com

Mechanistic Studies of Specific Transformations

The chemical reactivity of this compound is dominated by its extended π-electron system, making it a candidate for various pericyclic reactions, including electrocyclic reactions and cycloadditions. The stereochemistry of these reactions is governed by the principles of orbital symmetry, famously articulated in the Woodward-Hoffmann rules. Mechanistic studies on analogous polyene systems provide a robust framework for predicting the behavior of this specific isomer under thermal and photochemical conditions.

Electrocyclic Reactions

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a σ-bond between the termini of a conjugated polyene, leading to a cyclic product with one fewer π-bond. edu.krdwikipedia.orglibretexts.org The stereochemical outcome of these reactions—whether the substituents at the termini of the newly formed ring are cis or trans—is determined by the mode of ring closure, which can be either conrotatory or disrotatory. edu.krdchemistnotes.com This, in turn, depends on the number of π-electrons in the system and whether the reaction is initiated by heat (thermal conditions) or light (photochemical conditions). edu.krdchemistnotes.com

For this compound, which is a 6π-electron system (specifically, a substituted hexatriene), the Woodward-Hoffmann rules predict specific stereochemical outcomes for its electrocyclization.

Under thermal conditions , a 6π-electron system undergoes a disrotatory ring closure. edu.krdchemistnotes.comunina.it In a disrotatory fashion, the terminal orbitals rotate in opposite directions (one clockwise, one counter-clockwise) to achieve bonding overlap. For an isomer like (2E,4Z,6E)-hepta-2,4,6-trienoic acid, this would lead to a specific stereoisomer of the corresponding 5-carboxymethyl-1,3-cyclohexadiene.

Conversely, under photochemical conditions , the molecule is first excited to its first electronic excited state. In this state, the symmetry of the highest occupied molecular orbital (HOMO) is different from the ground state HOMO. edu.krdmasterorganicchemistry.com For a 6π-electron system, this leads to a conrotatory ring closure, where the terminal orbitals rotate in the same direction (both clockwise or both counter-clockwise). edu.krdchemistnotes.com This reversal in the mode of ring closure results in a different stereoisomer of the product compared to the thermal reaction.

The stereospecificity of these reactions is a hallmark of pericyclic processes and has been extensively studied for analogous systems like substituted octatrienes. edu.krdlibretexts.org For example, the thermal cyclization of (2E,4Z,6E)-2,4,6-octatriene yields exclusively cis-5,6-dimethyl-1,3-cyclohexadiene, while the photochemical cyclization produces the trans-isomer. libretexts.org These findings provide a strong basis for predicting the behavior of this compound.

| Reaction Condition | Number of π-Electrons | Mode of Ring Closure | Predicted Stereochemistry of Product |

|---|---|---|---|

| Thermal | 6π | Disrotatory | Specific diastereomer (e.g., cis) |

| Photochemical | 6π | Conrotatory | Alternative diastereomer (e.g., trans) |

Photochemical Isomerization

Beyond electrocyclization, conjugated polyenes like this compound can undergo cis-trans isomerization upon exposure to ultraviolet light. This photochemical isomerization proceeds through the excitation of a π-electron to a π* anti-bonding orbital, which reduces the double-bond character and allows for rotation around the carbon-carbon bond. chegg.com Relaxation back to the ground electronic state can then lead to either the original isomer or a different geometric isomer. This process can be used to interconvert between different stereoisomers of hepta-2,4,6-trienoic acid.

Diels-Alder Reactions

As a conjugated triene, hepta-2,4,6-trienoic acid can also act as the diene component in a Diels-Alder reaction, a [4+2] cycloaddition. youtube.commasterorganicchemistry.com In this type of reaction, the triene would react with a dienophile (an alkene or alkyne) to form a six-membered ring. The s-cis conformation of the diene portion is required for the reaction to occur. masterorganicchemistry.com The presence of the electron-withdrawing carboxylic acid group can influence the reactivity and regioselectivity of the Diels-Alder reaction. The stereochemistry of the starting diene is retained in the product, making the Diels-Alder reaction highly stereospecific. masterorganicchemistry.com For instance, substituents that are on the "outside" of the diene in its reactive s-cis conformation will end up on the same side of the newly formed ring. masterorganicchemistry.com

| Reaction Type | Electron System | Key Requirement | Stereochemical Principle |

|---|---|---|---|

| Diels-Alder Cycloaddition | [4π + 2π] | Diene must be in s-cis conformation | Stereochemistry of reactants is preserved in the product |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the intrinsic properties of cis,trans-Hepta-2,4,6-trienoic acid.

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, with its conjugated system of double bonds, several planar or near-planar conformations are possible due to rotation around the single bonds.

DFT methods, such as B3LYP, and Ab Initio methods are employed to locate the energy minima corresponding to different conformers. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For conjugated systems like hepta-2,4,6-trienoic acid, calculations show a characteristic pattern of alternating shorter (double bond) and longer (single bond) carbon-carbon bonds. However, the electron delocalization leads to single bonds that are shorter than typical alkane C-C bonds and double bonds that are slightly longer than isolated alkene C=C bonds.

Table 1: Representative Calculated Geometrical Parameters for a Conjugated Triene System

| Parameter | Typical Calculated Value (DFT) |

|---|---|

| C=C Bond Length | 1.34 - 1.36 Å |

| C-C Bond Length | 1.44 - 1.46 Å |

| C-O Bond Length | 1.35 Å |

| C=O Bond Length | 1.22 Å |

| C=C-C Bond Angle | 122° - 125° |

Note: These are typical values for conjugated systems and may vary slightly for the specific cis,trans isomer.

The electronic structure of this compound is key to its chemical reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is particularly useful, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. In conjugated polyenes, this gap decreases as the length of the conjugated system increases, which corresponds to a shift in UV-Vis absorption to longer wavelengths.

DFT calculations are widely used to determine the energies and spatial distributions of these frontier orbitals. scielo.org.za For a molecule like this compound, the HOMO is expected to be a π-orbital delocalized across the conjugated triene system, while the LUMO will be a corresponding π*-antibonding orbital. The energy gap between these orbitals provides insight into the molecule's electronic transitions and reactivity in pericyclic reactions. scielo.org.zaresearchgate.net

Table 2: Typical Frontier Orbital Energies for a Conjugated System

| Molecular Orbital | Typical Calculated Energy (eV) |

|---|---|

| HOMO | -6.2 eV |

| LUMO | -1.9 eV |

Note: Values are illustrative and depend on the specific computational method and basis set used.

Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. scielo.org.zaresearchgate.net DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. For conjugated trienes, these calculations have proven powerful for identifying geometric isomers and resolving complex experimental spectra where signal overlap is common. mdpi.comresearchgate.net The calculated shifts are often correlated with experimental values to confirm assignments. mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and predicting UV-Vis absorption spectra. scielo.org.zaresearchgate.net The calculations can determine the wavelength of maximum absorption (λmax), which for this compound is expected to arise from the HOMO→LUMO (π→π*) transition. The results are sensitive to both the molecular conformation and the solvent environment, which can be modeled computationally.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman vibrational frequencies of molecules. scielo.org.za These calculations produce a set of normal modes and their corresponding frequencies. The predicted frequencies are often systematically scaled to correct for anharmonicity and other method-inherent errors, allowing for excellent agreement with experimental FT-IR and FT-Raman spectra. scielo.org.zaresearchgate.net This allows for the assignment of specific vibrational bands to particular molecular motions, such as C=C stretching, C-H bending, and carboxylic acid group vibrations. scielo.org.za

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for a Related Conjugated System

| Spectroscopic Data | Experimental Value | Calculated Value (DFT) |

|---|---|---|

| ¹H NMR (olefinic) | 5.0 - 6.8 ppm | Correlates linearly with experimental |

| ¹³C NMR (olefinic) | 114 - 142 ppm | Correlates linearly with experimental |

| UV-Vis (λmax) | ~300 nm | Dependent on TD-DFT method |

Note: Data is representative for conjugated triene systems and illustrates the predictive power of computational methods. mdpi.comscielo.org.za

Potential Energy Surface Mapping for Reaction Pathways

The potential energy surface (PES) is a conceptual and mathematical representation of a molecule's energy as a function of its geometry. researchgate.net Mapping the PES is crucial for understanding reaction mechanisms, identifying transition states, and calculating activation energies. researchgate.netnih.govnih.gov

For reactions involving this compound, such as isomerization, cycloaddition, or oxidation, computational methods can trace the reaction path from reactants to products. researchgate.net This involves locating the transition state structure, which is a first-order saddle point on the PES. The energy difference between the reactants and the transition state defines the activation barrier for the reaction. High-level Ab Initio methods like Coupled Cluster (CCSD(T)) or multi-reference methods may be used for accurate barrier height prediction, often in conjunction with geometries optimized at the DFT level. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations typically focus on static structures (minima and transition states), molecular dynamics (MD) simulations introduce temperature and time to model the dynamic behavior of molecules. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational space over time.

For a flexible molecule like this compound, MD simulations can reveal the accessible conformations and the rates of interconversion between them. This provides a more realistic picture of the molecule's behavior in solution, accounting for its flexibility and interactions with solvent molecules. These simulations can be particularly insightful for understanding how conformational preferences might influence reactivity.

Theoretical Insights into Stereochemical Control

Computational studies provide profound insights into the factors governing stereochemistry in chemical reactions. For conjugated systems like this compound, a key reaction class is the Diels-Alder reaction, where the triene can act as the diene component.

DFT calculations of transition state structures for competing stereochemical pathways (e.g., endo vs. exo, or cis vs. trans product formation) can explain and predict the observed product ratios. researchgate.net By comparing the activation energies of the different transition states, the kinetically favored product can be identified. These studies have shown that stereoselectivity arises from a combination of steric hindrance, secondary orbital interactions, and distortions in the transition state geometry. researchgate.net For intramolecular reactions of similar triene systems, computational models have been used to explain why certain isomers exhibit much higher stereoselectivity than would be predicted from intermolecular analogues alone. researchgate.net

Biological Relevance and Biosynthesis

Natural Occurrence and Distribution

Currently, there is no specific information available in the scientific literature detailing the natural occurrence and distribution of cis,trans-Hepta-2,4,6-trienoic acid. Searches for this particular geometric isomer in microbial, plant, or other natural sources have not yielded any documented instances. While other polyenoic fatty acids are known to be produced by various organisms, the presence of this specific isomer remains unconfirmed.

Biosynthetic Pathways and Enzymatic Mechanisms

The biosynthetic pathways leading to this compound have not been elucidated. The enzymes and precursor molecules involved in its potential synthesis in biological systems are currently unknown.

Due to the lack of information on its biosynthesis, the precursor molecules and the specific biotransformation steps required to produce this compound have not been identified. General principles of polyketide and fatty acid biosynthesis suggest potential precursors, but specific experimental evidence for this compound is absent.

While Polyketide Synthases (PKSs) and Fatty Acid Desaturases (FADs) are key enzyme families in the biosynthesis of a wide array of natural products, including polyunsaturated fatty acids, their specific role in the formation of this compound has not been investigated or reported. Without confirmed natural producers of this compound, studying the potential involvement of these enzyme systems is not feasible.

Mechanistic Investigations of Biological Interactions (Excluding Human Clinical Data)

There is no available research on the mechanistic investigations of biological interactions involving this compound.

The role of this compound in microbial or plant secondary metabolism is currently undefined. Its status as a secondary metabolite has not been established, and therefore, its function in chemical defense, signaling, or other ecological interactions remains unknown.

There are no studies documenting the interaction of this compound with any specific biological macromolecules or pathways. Consequently, its mode of action and potential biological targets have not been determined.

Comparative Analysis with Other Polyunsaturated Fatty Acids in Biological Systems

This compound is a short-chain polyunsaturated fatty acid. Its biological activities and synthesis pathways, while not as extensively studied as those of long-chain polyunsaturated fatty acids (PUFAs), provide a basis for comparison. The majority of available research focuses on the trans,trans isomer, which is often used as a proxy for understanding the general biological potential of the hepta-2,4,6-trienoic acid structure.

The primary documented biological role of hepta-2,4,6-trienoic acid is its antifungal activity. The trans,trans isomer, a natural metabolite produced by the fungus Trichoderma asperellum, has been shown to inhibit the growth of plant pathogens like Fusarium graminearum. This antimicrobial property makes it a compound of interest for applications in agriculture as a biocontrol agent and in the food industry as a preservative. The antifungal mechanism is attributed to its conjugated triene system, which can interact with and disrupt microbial enzymes or cellular membranes. It has also been implicated in sphingolipid and linoleic acid metabolism pathways.

While direct studies on the cis,trans isomer are limited, research on other polyene antibiotics, such as aromatic heptaenes, demonstrates that the geometric configuration (cis vs. trans) of the double bonds significantly influences biological activity. mdpi.com For instance, photochemical isomerization of cis-trans aromatic heptaenes to their all-trans counterparts resulted in a substantial improvement in their selective toxicity against Candida albicans. mdpi.com This suggests that different isomers of hepta-2,4,6-trienoic acid may possess distinct biological and toxicological profiles.

The biosynthesis of hepta-2,4,6-trienoic acid is not yet fully elucidated. However, based on the synthesis of structurally similar polyenes, a polyketide synthase (PKS) pathway is the most probable route. For example, the related compound 2,4,6-octatrienoic acid has been produced by engineering and deconstructing an iterative type II PKS pathway involved in the biosynthesis of the antibiotic andrimid (B1212256) in bacteria. acs.orgacs.org This type of pathway involves the sequential condensation of small carboxylic acid units (like acetyl-CoA and malonyl-CoA) to build the polyene backbone. It is hypothesized that a similar PKS system is responsible for producing the seven-carbon backbone of hepta-2,4,6-trienoic acid in microorganisms.

The following table summarizes the key research findings on the biological activity of the related trans,trans-Hepta-2,4,6-trienoic acid.

| Parameter | Finding | Source |

| Biological Source | Naturally produced by the fungus Trichoderma asperellum YNQJ1002. | |

| Primary Role | Exhibits antifungal activity against plant pathogens, notably Fusarium graminearum. | |

| Mechanism of Action | The conjugated triene system interacts with microbial enzymes or cellular receptors, leading to growth inhibition. | |

| Metabolic Involvement | Implicated in sphingolipid and linoleic acid metabolism pathways in biochemical research. | |

| Application | Investigated for use in food preservation and as an agricultural biocontrol agent due to its antimicrobial properties. |

Comparative Analysis

Hepta-2,4,6-trienoic acid occupies a unique position when compared to other biologically important fatty acids. Unlike the well-known short-chain fatty acids (SCFAs) such as butyrate (B1204436) and propionate, which are produced in the gut by microbial fermentation of dietary fiber and act as key signaling molecules in host metabolism, hepta-2,4,6-trienoic acid is a specialized microbial metabolite with a primary role in chemical defense. nih.gov

Compared to long-chain PUFAs like linolenic acid (an omega-3 fatty acid) and arachidonic acid (an omega-6 fatty acid), there are significant differences in structure, source, and function. Long-chain PUFAs are essential components of cell membranes and precursors to a vast array of signaling molecules (eicosanoids) that regulate inflammation, immunity, and other physiological processes in mammals. Their biosynthesis involves a series of elongation and desaturation steps from precursor fatty acids. In contrast, hepta-2,4,6-trienoic acid is not a structural component of mammalian membranes and its biosynthesis follows a distinct PKS pathway.

The table below provides a comparative overview of this compound and other representative fatty acids.

| Feature | This compound | Butyrate (SCFA) | Linolenic Acid (LC-PUFA) | Arachidonic Acid (LC-PUFA) |

| Chain Length & Unsaturation | C7, 3 double bonds | C4, 0 double bonds | C18, 3 double bonds | C20, 4 double bonds |

| Primary Source | Microbial metabolite (Trichoderma spp.) | Microbial fermentation of fiber in the gut nih.gov | Primarily plant oils (e.g., flaxseed) | Primarily animal fats and fish oils |

| Primary Biological Role | Antifungal/Antimicrobial | Energy source for colonocytes, histone deacetylase inhibitor, G-protein coupled receptor signaling nih.gov | Membrane structure, precursor to anti-inflammatory mediators | Membrane structure, precursor to pro-inflammatory eicosanoids |

| Biosynthetic Pathway | Likely Polyketide Synthase (PKS) pathway acs.orgacs.org | Anaerobic fermentation pathways in gut microbiota nih.gov | Fatty Acid Synthase (FAS) followed by desaturases/elongases | Elongation and desaturation from linoleic acid |

Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of cis,trans-Hepta-2,4,6-trienoic acid, enabling the separation of its various isomers and its isolation from other compounds. The choice of chromatographic method depends on the volatility of the analyte and the specific requirements of the analysis, such as the need for isomer separation.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile compounds. However, due to the low volatility of carboxylic acids like this compound, derivatization is a necessary prerequisite for GC analysis. This process converts the non-volatile acid into a more volatile derivative, typically a methyl ester.

The derivatized sample is then introduced into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A study on the analysis of fatty acid methyl esters (FAMEs) demonstrated the use of a DB-Wax column for the separation of various FAMEs, including those with different degrees of unsaturation. While this specific study did not include this compound, it highlights a common approach for FAME analysis. On such polar columns, FAMEs are generally separated according to their carbon number and the number of double bonds. interchim.fr

For the analysis of short-chain fatty acids, derivatization with agents like pentafluorobenzyl bromide (PFBBr) followed by GC-tandem mass spectrometry (GC-MS/MS) has been shown to be effective, offering high sensitivity and selectivity. rsc.org

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-performance liquid chromatography (HPLC) is a versatile technique that is particularly well-suited for the separation of non-volatile and thermally labile compounds, including the isomers of this compound. Unlike GC, HPLC can often be performed without derivatization.

Reversed-phase HPLC is a common mode used for the separation of fatty acid isomers. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For complex mixtures, such as those containing various fatty acid isomers, cyanopropyl-coated columns can provide enhanced resolution, even enabling the separation of cis and trans isomers. interchim.fr The separation of cis and trans isomers of other unsaturated compounds, such as 2-butene-1,4-diol (B106632) and lafutidine, has been successfully achieved using chiral columns like (S,S)-Whelk-O 1 and ChiraSpher in HPLC. psu.edu

For the separation of chiral compounds, such as different stereoisomers of a molecule, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to their separation. While specific applications for this compound are not widely documented, the principles of chiral HPLC are broadly applicable to the separation of its potential stereoisomers.

A summary of typical HPLC columns used for isomer separations is presented in the table below.

| Column Type | Stationary Phase | Typical Application |

| Reversed-Phase | C18 (Octadecylsilane) | General separation of fatty acids and their derivatives. |

| Reversed-Phase | Cyanopropyl | Enhanced separation of cis/trans isomers of unsaturated fatty acids. interchim.fr |

| Chiral | (S,S)-Whelk-O 1, ChiraSpher | Separation of enantiomers and diastereomers. psu.edu |

| Diol | Diol Functionalized | Separation of polar compounds, including nitroaromatics. plos.org |

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are invaluable for the unambiguous identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of volatile derivatives. After separation in the GC, the eluted compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification. For instance, the GC-MS analysis of hepta-2,4-dienoic acid, methyl ester, a related compound, would provide a characteristic fragmentation pattern that can be used for its identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the analysis of non-volatile compounds directly from the liquid phase. LC-MS/MS, in particular, offers high selectivity and sensitivity through multiple reaction monitoring (MRM). In this mode, a specific precursor ion of the target analyte is selected and fragmented, and a specific product ion is monitored for quantification. For the analysis of short-chain fatty acids, derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH) followed by LC-MS/MS has been established as a robust method. shimadzu.com This approach enhances the ionization efficiency and allows for the development of highly specific MRM transitions.

Spectroscopic Quantification Methods

Spectroscopic methods, particularly UV-Vis spectroscopy, are widely used for the quantification of conjugated systems like this compound. The presence of a conjugated triene system in its structure results in strong absorption of ultraviolet light at a characteristic wavelength.

The quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The cis and trans isomers of conjugated systems often exhibit different absorption maxima (λmax) and molar absorptivities. Typically, the trans isomer absorbs at a slightly longer wavelength and with a higher intensity than the cis isomer. researchgate.net This difference can be exploited for the quantification of the individual isomers in a mixture, provided their individual spectra are known. For conjugated trienes, the λmax is generally in the range of 260-280 nm.

Purity Assessment and Stereoisomeric Purity Determination

The purity of a this compound sample is crucial for its use in research and other applications. Purity assessment involves determining the percentage of the desired compound and identifying any impurities present.

Chromatographic techniques such as GC and HPLC are the primary methods for purity assessment. By analyzing a sample under optimized conditions, the main peak corresponding to this compound can be integrated, and its area can be compared to the total area of all peaks in the chromatogram to calculate the percentage purity.

Stereoisomeric purity refers to the relative amounts of different stereoisomers (e.g., cis/trans isomers, enantiomers) in a sample. Determining the stereoisomeric purity is critical as different isomers can have different biological activities.

Cis/trans isomer purity can be determined using HPLC with columns that can resolve these geometric isomers, such as cyanopropyl or specialized chiral columns. interchim.frpsu.edu The relative peak areas of the cis and trans isomers in the chromatogram directly correspond to their ratio in the sample.

Enantiomeric purity is determined using chiral HPLC. A chiral stationary phase allows for the separation of enantiomers, and the ratio of their peak areas gives the enantiomeric excess (ee). For a racemic mixture, two peaks of equal area will be observed.

Sample Preparation and Derivatization for Analysis

Proper sample preparation is a critical step to ensure accurate and reliable analytical results. The choice of sample preparation technique depends on the nature of the sample matrix and the analytical method to be used.

For samples from microbial cultures, an extraction step is typically required to isolate the fatty acids from the culture medium and cellular components. This often involves liquid-liquid extraction with an organic solvent. For short-chain fatty acids from fecal samples, an in situ extraction and derivatization method has been developed to minimize analyte loss. rsc.org

As mentioned earlier, derivatization is often necessary for GC analysis to increase the volatility and improve the chromatographic properties of the fatty acids. The most common derivatization method is the conversion of the carboxylic acid to its corresponding fatty acid methyl ester (FAME) using reagents like BF3-methanol or by base-catalyzed methylation. For enhanced sensitivity in MS detection, derivatizing agents like pentafluorobenzyl bromide (PFBBr) for GC-MS and 3-nitrophenylhydrazine (3-NPH) for LC-MS/MS are employed. rsc.orgshimadzu.com

A general workflow for the analysis of this compound from a microbial culture might involve the following steps:

Extraction: Liquid-liquid extraction of the culture broth with an appropriate organic solvent (e.g., ethyl acetate).

Derivatization (for GC analysis): Conversion of the extracted fatty acids to their methyl esters.

Chromatographic Analysis: Injection of the prepared sample into a GC-MS or HPLC system.

Data Analysis: Identification and quantification of this compound based on its retention time and mass spectrum (for GC-MS) or retention time and UV absorbance/mass spectrum (for HPLC).

Future Research Directions

Development of Novel Stereoselective Synthesis Methods

The precise stereochemistry of a molecule is fundamental to its biological activity. For cis,trans-hepta-2,4,6-trienoic acid, the arrangement of substituents around the double bonds is critical. While general methods for the synthesis of polyenoic acids exist, the development of novel, highly stereoselective routes tailored to this specific isomer is a primary area for future research.

Current synthetic strategies for related polyenes often involve Wittig-type reactions, Horner-Wadsworth-Emmons olefination, and various cross-coupling methodologies. However, achieving high stereocontrol to selectively form the cis,trans configuration in a short-chain trienoic acid presents a unique challenge. Future synthetic efforts should focus on:

Catalytic Asymmetric Approaches: The development of new catalytic systems that can control the geometry of the forming double bonds during carbon-carbon bond formation.

Step-Economic Syntheses: Designing synthetic pathways that are efficient and minimize the number of steps, which is crucial for producing sufficient quantities for biological testing.

Modular Approaches: Creating synthetic strategies that allow for the easy introduction of chemical modifications, which will be invaluable for structure-activity relationship studies and the development of chemical probes.

A general procedure for synthesizing 2-trans polyenoic fatty acids has been described, involving the Doebner condensation of an appropriate aldehyde with malonic acid. nih.gov This could serve as a starting point for developing a synthesis for the trans,trans isomer, which could then potentially be isomerized to the desired cis,trans form. The successful stereoselective synthesis of other complex polyunsaturated molecules, such as (all-Z)-hentriaconta-3,6,9,12,15,19,22,25,28-nonaene using a stereoselective Wittig reaction, demonstrates that with careful planning, high stereoselectivity is achievable.

Exploration of Advanced Spectroscopic Probes

A thorough understanding of the three-dimensional structure and electronic properties of this compound is essential. While standard spectroscopic techniques like NMR and mass spectrometry are foundational, the application of more advanced methods will provide deeper insights. Future research should employ:

Two-Dimensional (2D) NMR Techniques: Methods such as COSY, HSQC, and HMBC will be critical for unambiguously assigning all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.

Vibrational Spectroscopy: Advanced infrared (IR) and Raman spectroscopy can provide detailed information about the conformational properties of the polyene chain.

Chiroptical Spectroscopy: If the molecule or its derivatives are found to be chiral, techniques like circular dichroism (CD) will be necessary to determine its absolute configuration.

Ultrafast Spectroscopy: Probing the excited-state dynamics using techniques like transient absorption spectroscopy could reveal important information about its photophysical properties, which may be relevant to its biological function or for the design of photoactive probes.

The characterization of other polyenes has shown that their absorption spectra are sensitive to the solvent environment, and fluorescence spectroscopy can reveal information about the excited electronic-state order. These techniques will be equally important for characterizing this compound.

Deeper Computational Modeling of Reactivity

Computational chemistry offers a powerful tool to complement experimental studies. For this compound, theoretical modeling can provide valuable predictions about its structure, reactivity, and interactions with biological macromolecules. Key areas for future computational investigation include:

Conformational Analysis: Determining the preferred three-dimensional shapes of the molecule and the energy barriers between different conformations.

Electronic Structure Calculations: Understanding the distribution of electrons in the molecule, which influences its reactivity and spectroscopic properties.

Modeling of Isomerization: Investigating the energy landscape of the cis-trans isomerization process can provide insights into its stability and potential for photo- or enzyme-catalyzed conversion. wikipedia.orgnih.govnih.govresearchgate.net

Docking Studies: Once potential biological targets are identified, molecular docking simulations can predict how the molecule might bind to a protein's active site, guiding the design of more potent analogs.

Computational studies on the isomerization of other unsaturated fatty acids, such as oleic acid, have highlighted the importance of radical intermediates and the significant energy barriers for uncatalyzed isomerization. wikipedia.orgnih.gov Similar studies on this compound would be highly informative.

Identification of Undiscovered Biological Roles in Non-Human Systems

The identification of this compound in the fruit of Parmentiera aculeata (also known as "cuajilote" or "pepino de árbol") provides the first clue to its biological relevance. unison.mxresearchgate.net This plant is used in traditional medicine, and its fruit contains a variety of other compounds with known bioactive properties, including antidiabetic and neuroprotective agents. unison.mx

Future research should focus on:

Isolation and Quantification: Determining the concentration of this compound in P. aculeata and investigating its distribution within the plant.

Screening for Bioactivity: Testing the purified compound in a wide range of biological assays to identify potential antimicrobial, antifungal, anti-inflammatory, or other therapeutic activities. The bioactivity of other short-chain fatty acids in various systems, such as their role in gut microbiota and as signaling molecules, suggests that this compound may also have important biological functions.

Biosynthetic Pathway Elucidation: Investigating how the plant synthesizes this specific isomer. This could reveal novel enzymatic machinery and provide a basis for its biotechnological production. The biosynthesis of other polyunsaturated fatty acids involves a series of desaturase and elongase enzymes, and a similar pathway may be responsible for the production of this compound.

Design of Related Polyene Structures for Chemical Biology Applications

Once the fundamental chemical and biological properties of this compound are better understood, this knowledge can be leveraged to design and synthesize novel chemical tools for biological research. Future directions in this area include:

Development of Fluorescent Probes: By attaching a fluorophore to the polyene backbone, it may be possible to create probes to visualize biological processes or to label specific cellular components.

Affinity-Based Probes: Incorporating a reactive group or a photo-cross-linker could allow for the identification of the cellular targets of this compound.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with systematic modifications to the chain length, stereochemistry, and carboxylic acid functionality will be crucial for understanding which parts of the molecule are essential for its biological activity and for developing more potent and selective compounds.

The synthesis of ester derivatives of other bioactive molecules, such as resveratrol (B1683913) with short-chain fatty acids, has been shown to enhance their properties. nih.gov A similar strategy could be applied to this compound to create a diverse range of compounds for biological evaluation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.